1-(Aminométhyl)cyclopentane-1-carboxamide

Vue d'ensemble

Description

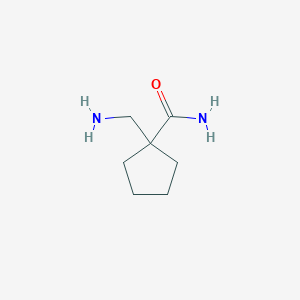

1-(Aminomethyl)cyclopentane-1-carboxamide is a useful research compound. Its molecular formula is C7H14N2O and its molecular weight is 142.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(Aminomethyl)cyclopentane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Aminomethyl)cyclopentane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimalarial Research

Recent studies have highlighted the potential of AMCP derivatives in antimalarial drug development. For instance, derivatives of 1-(aminomethyl)cyclopentane-1-carboxamide have been evaluated for their ability to inhibit the growth of Plasmodium falciparum, the causative agent of malaria. The synthesis of these derivatives has shown promising results regarding their potency and selectivity against human kinases, which is crucial for reducing side effects in patients .

Fatty Acid Synthase Inhibition

Another significant application of AMCP is its role as a fatty acid synthase (FAS) inhibitor. FAS is an important enzyme involved in lipid metabolism and is linked to obesity and diabetes. Compounds derived from 1-(aminomethyl)cyclopentane-1-carboxamide have been identified as potential inhibitors of FAS, which could lead to therapeutic strategies for managing metabolic disorders . The inhibition of FAS can result in reduced food intake and beneficial metabolic effects.

Case Study 1: Synthesis and Evaluation of AMCP Derivatives

A study published in Nature detailed the asymmetric synthesis of AMCP derivatives and their evaluation for conformational flexibility and biological activity. Researchers found that despite the cyclic structure's constraints, these derivatives exhibited dynamic behavior in solution, suggesting potential for diverse biological interactions . The study employed NMR spectroscopy to analyze the conformational preferences of these compounds, providing insights into their mechanism of action.

| Compound | Activity | Conformational Behavior |

|---|---|---|

| AMCP-1 | High | Moderate flexibility |

| AMCP-2 | Moderate | Rigid structure |

Case Study 2: Antimalarial Activity of AMCP Derivatives

In another investigation focused on antimalarial properties, several AMCP derivatives were synthesized and tested against Plasmodium falciparum. Results indicated that certain modifications to the AMCP structure significantly enhanced antiplasmodial activity while maintaining low toxicity profiles . The lead compound demonstrated an EC value in the low nanomolar range, indicating high efficacy.

| Derivative | EC (μM) | Selectivity Index |

|---|---|---|

| AMCP-Derivative A | 0.006 | High |

| AMCP-Derivative B | 0.025 | Moderate |

Activité Biologique

1-(Aminomethyl)cyclopentane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by a cyclopentane ring, which contributes to its conformational flexibility and interaction with various biological targets. This article reviews the biological activity of 1-(aminomethyl)cyclopentane-1-carboxamide, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of 1-(aminomethyl)cyclopentane-1-carboxamide is , featuring an amine group and a carboxamide functional group attached to a cyclopentane ring. The presence of these functional groups suggests potential interactions with biological macromolecules such as proteins and enzymes.

Research indicates that 1-(aminomethyl)cyclopentane-1-carboxamide may interact with specific receptors and enzymes, modulating their activity. The compound's binding affinity to various molecular targets can lead to diverse biological effects, including:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.

In Vitro Studies

In vitro studies have demonstrated the compound's potential as a pharmacological agent. For instance, a study highlighted its effectiveness in inhibiting the proliferation of U937 human myeloid leukemia cells without exhibiting significant cytotoxicity on normal cells .

| Compound | IC50 (μM) | Activity |

|---|---|---|

| 1-(Aminomethyl)cyclopentane-1-carboxamide | 12.5 | Inhibitory on U937 cells |

Structure-Activity Relationship (SAR)

A structure-activity relationship study revealed that the presence of short branched alkyl groups enhances binding affinity to the CCR2 receptor, suggesting that modifications to the cyclopentane structure could optimize its biological activity .

Case Study 1: Anticancer Activity

In a study focusing on anticancer properties, derivatives of 1-(aminomethyl)cyclopentane-1-carboxamide were evaluated for their ability to inhibit cancer cell lines. The results indicated that specific modifications to the compound's structure significantly increased its potency against various cancer types, including leukemia and solid tumors .

Case Study 2: Neuropharmacological Effects

Another investigation explored the neuropharmacological effects of this compound, particularly its role as a modulator of glutamate receptors. The findings suggested that it could be developed into a therapeutic agent for neurological disorders by selectively activating metabotropic glutamate receptors .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-(aminomethyl)cyclopentane-1-carboxamide, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-Amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide | Structure | Moderate CCR2 antagonist |

| 1-Amino-N-(cyclobutylmethyl)cyclopentane-1-carboxamide | Structure | Weak enzyme inhibitor |

These comparisons highlight that while similar compounds may share structural features, their biological activities can differ significantly based on minor modifications.

Propriétés

IUPAC Name |

1-(aminomethyl)cyclopentane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c8-5-7(6(9)10)3-1-2-4-7/h1-5,8H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWVJVUQKCKNIHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CN)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027337-88-7 | |

| Record name | 1-(aminomethyl)cyclopentane-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.